Dametralast

Description

Dametralast is a pharmaceutical compound categorized in the Derwent Drug File Thesaurus under antidepressants and psychostimulants .

Properties

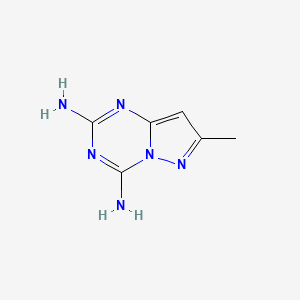

IUPAC Name |

7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-3-2-4-9-5(7)10-6(8)12(4)11-3/h2H,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMRMPWJHYFXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868026 | |

| Record name | 2,4-Diamino-7-methylpyrazolo(1,5-a)-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71680-63-2 | |

| Record name | Dametralast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071680632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-7-methylpyrazolo(1,5-a)-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAMETRALAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16992A3UUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Four-Bond Cyclization: Annulation of the 1,3,5-Triazine Ring

The most frequently employed strategy for constructing the pyrazolo[1,5-a]triazine scaffold involves four-bond cyclization, where 3-aminopyrazole reacts with primary amines and formaldehyde under mild conditions. For example, Checchi and Ridi’s seminal work demonstrated that refluxing 3-aminopyrazole with methylamine and formaldehyde in methanol at room temperature yields 1,2,3,4-tetrahydropyrazolo[1,5-a]triazine derivatives with 83–95% efficiency .

Mechanistic Insight :

- 3-Aminopyrazole contributes two nitrogen atoms to the triazine ring.

- The primary amine (e.g., methylamine) provides one nitrogen, while formaldehyde supplies two carbon atoms.

- Cyclization proceeds via nucleophilic attack of the exocyclic amino group on electrophilic carbons, forming the triazine ring.

This method’s versatility allows substitution at position 2 (R-group) through variations in the primary amine (Table 1). For Dametralast, which lacks bulky substituents, methylamine or hydrazine derivatives could serve as feasible reactants to achieve the C₆H₈N₆ framework.

Table 1: Four-Bond Cyclization Parameters for Pyrazolo[1,5-a]Triazine Synthesis

| Reactant (RNH₂) | Solvent | Temperature | Yield (%) | Product Substituent (R) |

|---|---|---|---|---|

| Methylamine | Methanol | Room temp | 83–95 | -CH₃ |

| Ethylamine | Methanol | Room temp | 85–90 | -C₂H₅ |

| Hydrazine | Methanol | Room temp | 88–92 | -NH₂ |

Three-Bond Cyclization: Integration of Aryl Cyanates

Three-bond cyclization routes utilize 3-aminopyrazole and aryl cyanates in acetone to synthesize 4-aryloxy-2,2-dimethyl-2,3-dihydropyrazolo[1,5-a]triazines. This method introduces an aryloxy group at position 4 while incorporating acetone as both solvent and carbon donor.

Reaction Conditions :

- 3-Aminopyrazole and aryl cyanates react at 30°C without external heating.

- Acetone contributes one carbon atom to the triazine ring.

- Yields remain moderate (<50% ) due to competing side reactions.

For this compound, substituting aryl cyanates with smaller cyanate derivatives (e.g., methyl cyanate) could minimize steric hindrance, aligning with its compact structure. However, the absence of oxygen in this compound’s formula suggests that alternative electrophiles (e.g., nitriles) might replace cyanates in this pathway.

Two-Bond Cyclization: Ethyl N-Benzoylimidate-Mediated Synthesis

High-temperature reactions between 3-aminopyrazole and ethyl N-benzoylimidates enable two-bond cyclization to produce 2,4-diarylpyrazolo[1,5-a]triazines. The nucleophilic attack occurs preferentially at the endocyclic nitrogen of 3-aminopyrazole, yielding diaryl-substituted products with >80% efficiency .

Key Observations :

- Ethyl N-benzoylimidates supply two carbons and one nitrogen.

- Reaction temperatures of 165–170°C drive cyclization.

- Steric effects from aryl groups favor regioselectivity.

While this compound lacks aryl substituents, replacing benzoylimidates with acetyl or carbamoyl analogs could generate smaller substituents (e.g., -NH₂ or -CH₃), consistent with its molecular formula.

Single-Bond Intramolecular Cyclization: Thermal Ring Closure

Intramolecular cyclization of pre-functionalized pyrazoles offers a high-yield route to pyrazolo[1,5-a]triazines. For instance, heating [(5-amino-3-methyl-pyrazol-1-yl)-imino-methyl]-carbamic acid ethyl ester in tetralin at 200°C produces 4-amino-7-methyl-2-oxopyrazolo[1,5-a]triazine with 96% yield .

Advantages :

- All triazine atoms derive from a single precursor, minimizing side products.

- No solvent participation ensures stoichiometric control.

Adapting this method for this compound would require designing a precursor with C₆H₈N₆ stoichiometry, potentially through carbamate or urea linkages.

Alternative Pathways: Cyanogen Bromide and Acetamidine

Refluxing acetamidine with cyanogen bromide in methanol provides access to 4-amino-2-methyl-7-phenylpyrazolo[1,5-a]triazine, albeit with modest yields (42% ). Here, acetamidine contributes three nitrogens and two carbons, while cyanogen bromide adds one carbon.

Table 2: Comparative Analysis of Key Synthetic Methods

| Method | Reactants | Conditions | Yield (%) | Applicability to this compound |

|---|---|---|---|---|

| Four-Bond Cyclization | 3-Aminopyrazole, RNH₂, CH₂O | Methanol, rt | 83–95 | High (modular R-group) |

| Three-Bond Cyclization | 3-Aminopyrazole, ArOCN | Acetone, 30°C | <50 | Low (requires oxygenation) |

| Two-Bond Cyclization | 3-Aminopyrazole, Ethyl N-imidates | 165–170°C | >80 | Moderate (aryl substitution) |

| Intramolecular Cyclization | Pre-functionalized pyrazole | Tetralin, 200°C | 96 | High (precursor design) |

| Cyanogen Bromide Route | Acetamidine, BrCN | Methanol, reflux | 42 | Moderate (steric challenges) |

Structural Refinement and Purification

Post-synthetic modifications, such as hydrolysis or alkylation, could refine this compound’s substituents. For example, thioxo groups introduced via cyanamide reactions (Scheme 5, 60% yield ) might be reduced to amino groups using Raney nickel. Chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard purification steps for pyrazolo[1,5-a]triazines.

Scientific Research Applications

Dametralast has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.

Medicine: Explored for its potential in treating respiratory conditions and allergic reactions.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Dametralast involves the inhibition of cyclic adenosine monophosphate phosphodiesterase (PDE), which leads to increased levels of cyclic adenosine monophosphate in cells . This inhibition results in the downregulation of pro-inflammatory factors and upregulation of anti-inflammatory factors, contributing to its protective effects in bronchospasm and anaphylactic shock.

Comparison with Similar Compounds

Critical Analysis of Available Data

The lack of peer-reviewed studies on this compound in the provided evidence highlights a significant gap. For example:

- Methodological Rigor : and stress reproducibility via detailed experimental sections, yet this compound’s characterization (e.g., HPLC purity, spectral data) is absent.

Biological Activity

Dametralast is a compound that has garnered attention for its potential biological activities, particularly in the context of respiratory health. Originally studied for its bronchodilator effects, recent research has expanded to explore its broader pharmacological properties.

Bronchodilator Effects

Case Study: Guinea Pig Model

In a significant study, the bronchodilator action of this compound was demonstrated using isolated trachea from guinea pigs. The compound effectively prevented bronchospasm in anesthetized guinea pigs, indicating its potential utility in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

The mechanism underlying the bronchodilator effects of this compound involves its interaction with specific receptors and pathways that regulate airway smooth muscle tone. Although detailed molecular mechanisms are still under investigation, initial findings suggest that it may influence the signaling pathways associated with bronchial dilation.

Comparative Efficacy

To better understand the efficacy of this compound compared to other bronchodilators, a table summarizing various compounds and their effects on bronchospasm is presented below.

| Compound | Mechanism of Action | Efficacy (in vitro) | Notes |

|---|---|---|---|

| This compound | Unknown receptor modulation | High | Effective in preventing bronchospasm |

| Salbutamol | Beta-2 adrenergic agonist | Very High | Commonly used in asthma treatment |

| Ipratropium | Anticholinergic | Moderate | Often used in combination therapies |

| Theophylline | Phosphodiesterase inhibitor | Moderate | Requires monitoring due to side effects |

In Vitro Studies

Recent studies have utilized in vitro models to assess the biological activity of this compound. These studies have shown that the compound exhibits significant anti-inflammatory properties, which may complement its bronchodilator effects. For instance, it has been observed to reduce the production of pro-inflammatory cytokines in cultured airway epithelial cells.

In Vivo Studies

In vivo studies further support the potential therapeutic applications of this compound. For example, animal models have demonstrated that administration of this compound leads to improved lung function metrics and reduced airway hyper-responsiveness compared to control groups. These findings are crucial for establishing the clinical relevance of this compound in respiratory diseases.

Q & A

Q. How should researchers design initial experiments to assess Dametralast’s pharmacokinetic properties?

Category : Basic Experimental Design Methodological Answer :

- In vitro models : Use cell-based assays (e.g., Caco-2 for permeability) to measure absorption properties. Include controls for pH, temperature, and solvent compatibility .

- Dose-response studies : Test a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Use ANOVA for inter-group comparisons and validate results with positive/negative controls .

- Data standardization : Follow guidelines from pharmaceutical journals (e.g., Pharmaceutical Research) for reporting parameters like AUC, Cmax, and t1/2.

Table 1 : Key Parameters for Pharmacokinetic Assays

| Parameter | Recommended Range/Technique | Reference |

|---|---|---|

| Concentration Range | 1 nM–100 µM (log scale) | |

| Cell Model | Caco-2 or MDCK for permeability | |

| Statistical Test | Two-way ANOVA with Tukey’s post-hoc |

Q. What are standard analytical techniques to verify this compound’s purity and structural integrity?

Category : Basic Analytical Validation Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water mobile phase (gradient elution). Set detection at 254 nm and compare retention times against reference standards .

- NMR : Acquire <sup>1</sup>H and <sup>13</sup>C spectra in deuterated solvents (e.g., DMSO-d6). Cross-validate peaks with published spectral databases .

- Mass Spectrometry : Employ ESI-MS in positive ion mode to confirm molecular weight (±2 Da tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

Category : Advanced Data Contradiction Analysis Methodological Answer :

- Meta-analysis : Aggregate data from ≥5 studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity and assess bias via funnel plots .

- Sensitivity analysis : Test variables like dosage regimen, animal models (e.g., murine vs. primate), and endpoint definitions. Stratify results by study quality scores (e.g., SYRCLE risk-of-bias tool) .

- Mechanistic validation : Use knockout models or siRNA to isolate target pathways and confirm on-/off-target effects .

Table 2 : Common Sources of Variability in Efficacy Studies

| Factor | Mitigation Strategy | Reference |

|---|---|---|

| Animal Model | Use isogenic strains; report genetic background | |

| Dosage Timing | Standardize administration (e.g., fasting vs. fed) | |

| Endpoint Definition | Adopt CONSORT criteria for preclinical studies |

Q. What advanced statistical methods are suitable for non-linear pharmacokinetic data of this compound?

Category : Advanced Data Analysis Methodological Answer :

- Non-compartmental analysis (NCA) : Calculate AUC0–∞ and λz using WinNonlin or PKanalix. Validate with bootstrapping for confidence intervals .

- Compartmental modeling : Fit data to 2- or 3-compartment models (e.g., using Monolix). Compare AIC/BIC values to select optimal fit .

- Bayesian hierarchical models : Incorporate prior data (e.g., from similar compounds) to improve parameter estimation in sparse datasets .

Q. How can researchers optimize this compound’s synthetic yield while minimizing impurities?

Category : Advanced Process Chemistry Methodological Answer :

- Design of Experiments (DoE) : Use a Box-Behnken design to test factors like temperature, catalyst loading, and reaction time. Optimize via response surface methodology .

- In-line analytics : Implement PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring of intermediate phases .

- Purification protocols : Compare crystallization (solvent/anti-solvent ratios) vs. column chromatography (gradient elution) for impurity removal .

3. Methodological Best Practices

3.1 Literature Review & Data Integration

- Search strategy : Use PubMed/Scopus with Boolean operators (e.g., "this compound AND (pharmacokinetics OR synthesis)"). Filter by publication date (last 10 years) and study type (in vitro/in vivo) .

- Data repositories : Upload raw spectra/chromatograms to Figshare or Zenodo for transparency. Cite DOIs in publications .

Q. Ethical & Reproducibility Standards

- Pre-registration : Submit experimental protocols to Open Science Framework (OSF) before data collection .

- Reagent validation : Use commercial sources with batch-specific certificates (e.g., Sigma-Aldrich, Thermo Fisher). Report CAS numbers and purity grades .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.